
1,2,3,4,5,6-Hexachloro-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5,6-Hexachloro-9H-fluorene: is a chemical compound with the molecular formula C13H4Cl6 It is a derivative of fluorene, where six hydrogen atoms are replaced by chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3,4,5,6-Hexachloro-9H-fluorene can be synthesized through the chlorination of fluorene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure complete chlorination of the fluorene molecule.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3,4,5,6-Hexachloro-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated fluorenone derivatives.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated fluorene derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Chlorinated fluorenone derivatives.
Reduction: Partially dechlorinated fluorene derivatives.
Substitution: Fluorene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,2,3,4,5,6-Hexachloro-9H-fluorene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other chlorinated organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5,6-hexachloro-9H-fluorene involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
1,2,3,4,5,6-Hexachlorobenzene: Similar in structure but lacks the fluorene backbone.
1,2,3,4,5,6-Hexachlorocyclohexane: Another chlorinated compound with a different core structure.
1,2,3,4,5,6-Hexachloronaphthalene: Shares the chlorination pattern but has a naphthalene core.
Uniqueness: 1,2,3,4,5,6-Hexachloro-9H-fluorene is unique due to its fluorene backbone, which imparts distinct chemical and physical properties. Its high degree of chlorination makes it highly reactive and suitable for various specialized applications.
Propiedades
Número CAS |
113339-30-3 |
|---|---|
Fórmula molecular |
C13H4Cl6 |
Peso molecular |
372.9 g/mol |
Nombre IUPAC |
1,2,3,4,5,6-hexachloro-9H-fluorene |
InChI |
InChI=1S/C13H4Cl6/c14-6-2-1-4-3-5-8(7(4)10(6)16)11(17)13(19)12(18)9(5)15/h1-2H,3H2 |
Clave InChI |
XVDBQCHFRDPRGG-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C3=C1C(=C(C(=C3Cl)Cl)Cl)Cl)C(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[Methoxy(methyl)amino]propan-1-ol](/img/structure/B14298503.png)
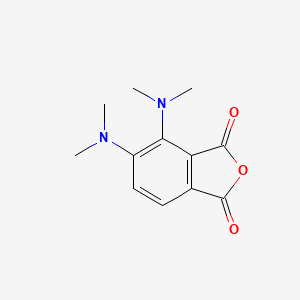
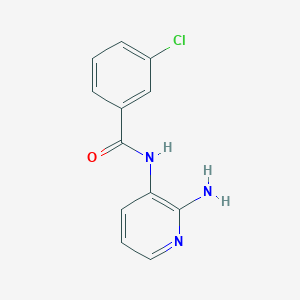
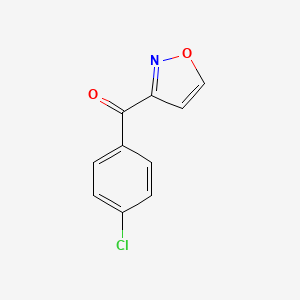
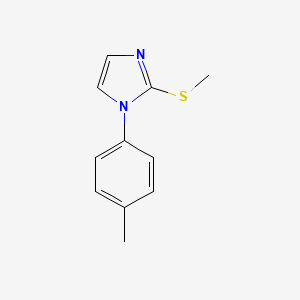
![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide](/img/structure/B14298549.png)

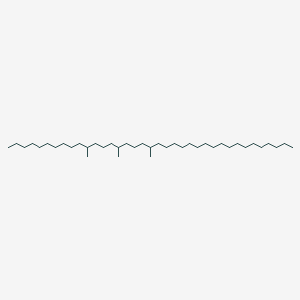
![Carbonic dihydrazide, bis[(4-bromophenyl)methylene]-](/img/structure/B14298570.png)

![Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane](/img/structure/B14298581.png)
![{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride](/img/structure/B14298583.png)
![N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide](/img/structure/B14298585.png)
